molecular formula C11H15NO3S B2371920 Methyl 4,5-dimethyl-2-propanamidothiophene-3-carboxylate CAS No. 560080-94-6

Methyl 4,5-dimethyl-2-propanamidothiophene-3-carboxylate

Cat. No.: B2371920
CAS No.: 560080-94-6
M. Wt: 241.31
InChI Key: RKYQLQRNUGPQGS-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-2-propanamidothiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes a methyl ester group, two methyl substituents, and a propanamide group attached to the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dimethyl-2-propanamidothiophene-3-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Hinsberg synthesis.

    Introduction of Substituents: The methyl and propanamide groups are introduced through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors provide controlled environments for the reactions, ensuring consistent product quality.

    Purification Steps: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethyl-2-propanamidothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Methyl iodide, amines, carboxylic acid derivatives.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethyl-2-propanamidothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5-dimethyl-2-propanamidothiophene-3-carboxylate is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. Its combination of methyl, ester, and propanamide groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

methyl 4,5-dimethyl-2-(propanoylamino)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-5-8(13)12-10-9(11(14)15-4)6(2)7(3)16-10/h5H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYQLQRNUGPQGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C(=C(S1)C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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